Amsacrine lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

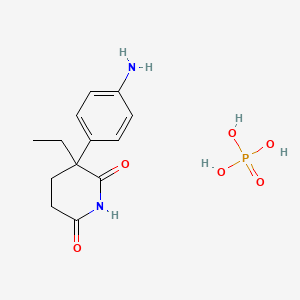

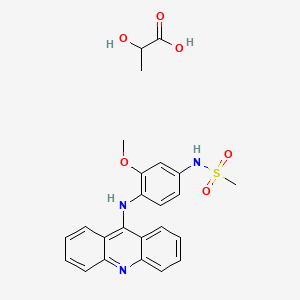

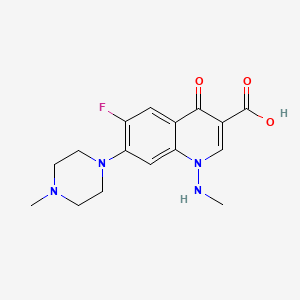

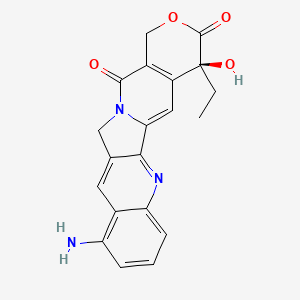

Amsacrine Lactate is the lactate form of amsacrine, an aminoacridine analog and topoisomerase II inhibitor, with antineoplastic activity. Although the exact relationship between DNA binding and its activity has yet to be fully elucidated, amsacrine intercalates DNA through its acridine moiety, and its nonintercalative headgroup impedes topoisomerase II activity, augmenting enzyme-mediated DNA cleavage and resulting in DNA double-strand breaks. This ultimately induces programmed cell death.

An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Antineoplastic Activity

Amsacrine lactate, as a lactate form of amsacrine, serves as an aminoacridine analog and topoisomerase II inhibitor, displaying notable antineoplastic activity. Its DNA binding mechanism, although not fully understood, involves intercalation through its acridine moiety and impedes topoisomerase II activity, leading to DNA double-strand breaks and programmed cell death (Definitions, 2020).

Molecular Interaction with DNA

In-depth studies on amsacrine's interaction with DNA highlight its unique binding, which is not merely intercalational but also involves minor groove interaction. This binding is highly sensitive to the geometries and hydration patterns of DNA's minor grooves, offering insights into the cytotoxic mechanism of aminoacridine-based anticancer drugs (Jangir, Kundu, & Mehrotra, 2013).

Application in Glioma Treatment

This compound's application in treating glioma has been explored using polymeric controlled-release systems. Studies using ethylene vinyl acetate copolymer rods containing amsacrine demonstrated an effective antitumor effect in rat models, suggesting its potential in interstitial chemotherapy for malignant glioma (Wahlberg, Almqvist, Glantz, & Boëthius, 2005).

Topoisomerase II Poison Mechanism

As a topoisomerase II poison, amsacrine's function extends beyond DNA intercalation. Its activity and specificity largely reside in its headgroup, suggesting that intercalation primarily increases its affinity for the topoisomerase II-DNA cleavage complex (Ketron, Denny, Graves, & Osheroff, 2012).

Role in Cardiotoxicity and ECG Abnormalities

Amsacrine's effect on cardiac HERG currents has been studied, providing a molecular mechanism for previously reported QTc interval prolongation and highlighting its proarrhythmic potential (Thomas et al., 2004).

Anticancer Drug Development and Derivatives

The journey of amsacrine as an anticancer drug, including its identification as a DNA topoisomerase II target and development of analogs for broader antitumor activity, showcases its significant role in cancer treatment research (Baguley, Drummond, Chen, & Finlay, 2021).

Nanoparticle Delivery System

To address solubility issues for intravenous administration, solid lipid nanoparticles have been used to deliver amsacrine analogs, providing a novel approach for chemotherapeutic agent delivery (Fang et al., 2016).

Eigenschaften

CAS-Nummer |

80277-11-8 |

|---|---|

Molekularformel |

C24H25N3O6S |

Molekulargewicht |

483.5 g/mol |

IUPAC-Name |

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxypropanoic acid |

InChI |

InChI=1S/C21H19N3O3S.C3H6O3/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-2(4)3(5)6/h3-13,24H,1-2H3,(H,22,23);2,4H,1H3,(H,5,6) |

InChI-Schlüssel |

NYGZSXVEKMITFN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Kanonische SMILES |

CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AMSA AMSA P D AMSA P-D AMSA PD Amsacrina Amsacrine Amsidine Amsidyl Cain Acridine Cain's Acridine Cains Acridine m-AMSA meta AMSA meta-AMSA NSC 141549 NSC 156303 NSC 249992 NSC-141549 NSC-156303 NSC-249992 NSC141549 NSC156303 NSC249992 SN 11841 SN-11841 SN11841 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

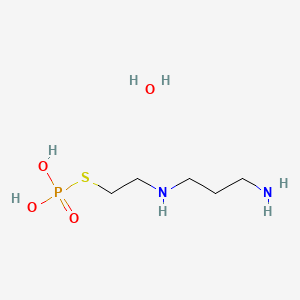

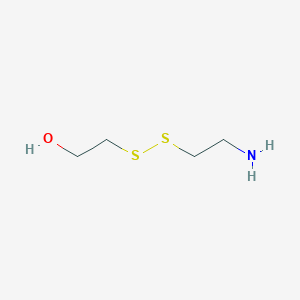

![3-[(2-Aminoethyl)dithio]propionic Acid](/img/structure/B1664882.png)